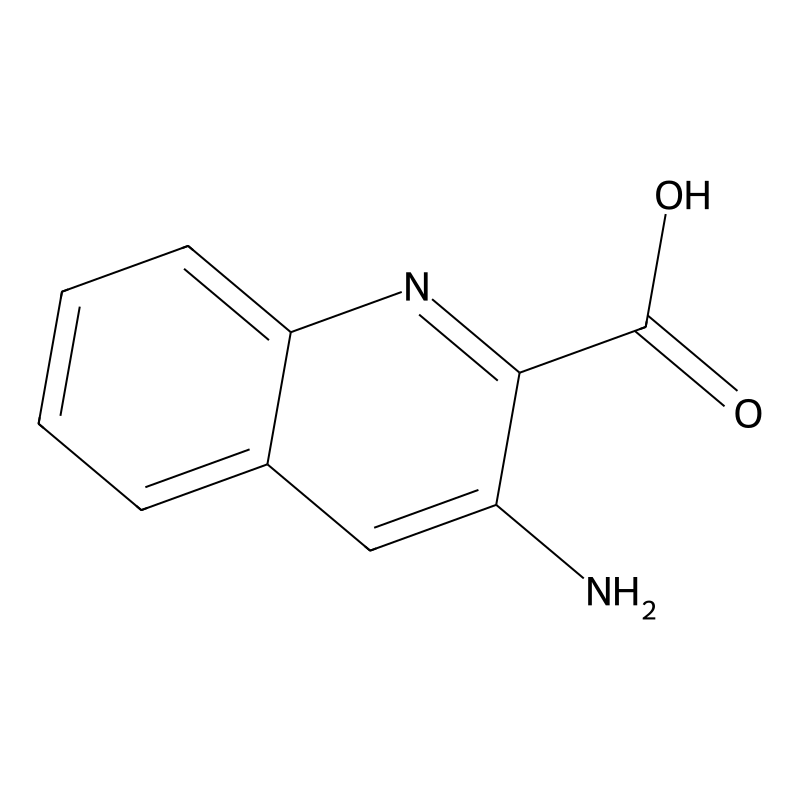

3-Aminoquinoline-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Aminoquinoline-2-carboxylic acid is an organic compound characterized by its quinoline structure, which consists of a fused benzene and pyridine ring. Its molecular formula is C10H8N2O2, with a molecular weight of approximately 176.18 g/mol. The compound features an amino group at the 3-position and a carboxylic acid group at the 2-position, contributing to its chemical reactivity and biological activity. This compound is known for its involvement in various

- Acylation Reactions: The amino group can undergo acylation, forming amides which may exhibit varied biological activities.

- Cyclization Reactions: It can serve as a precursor for synthesizing more complex heterocycles through cyclization processes.

- Reductive Cyclization: This compound can be synthesized from nitrocyano olefins via intramolecular reductive cyclization, leading to derivatives that may have enhanced properties .

Research indicates that 3-Aminoquinoline-2-carboxylic acid exhibits significant biological activities:

- Antimicrobial Properties: It has been studied for its potential as an antimicrobial agent against various pathogens.

- Inhibition of Protein Kinase CK2: Modifications of the quinoline structure have led to the identification of this compound as a promising inhibitor of protein kinase CK2, which is implicated in numerous cancers .

- Toxicological Profile: The compound is noted to be harmful if swallowed and can cause skin irritation, highlighting the need for careful handling .

Several synthesis methods for 3-Aminoquinoline-2-carboxylic acid have been documented:

- Intramolecular Reductive Cyclization: This method involves the cyclization of nitrocyano olefins, yielding derivatives of 3-aminoquinoline-2-carboxylic acid .

- Condensation Reactions: The compound can also be synthesized through condensation reactions involving appropriate starting materials such as amino acids and quinoline derivatives.

- Modification of Existing Compounds: Structural modifications of related compounds have been explored to enhance specific properties .

3-Aminoquinoline-2-carboxylic acid has diverse applications in various fields:

- Pharmaceuticals: Due to its biological activity, it is being explored as a lead compound for developing new antimicrobial and anticancer drugs.

- Chemical Research: It serves as an important intermediate in organic synthesis and material science.

- Biochemical Studies: The compound is utilized in studying enzyme inhibition mechanisms and cellular signaling pathways.

Interaction studies have revealed that 3-Aminoquinoline-2-carboxylic acid interacts with various biological targets:

- Protein Kinases: Research has shown that this compound can inhibit specific protein kinases, which are critical for cell signaling and proliferation.

- Enzymatic Activity: Studies indicate potential interactions with enzymes involved in metabolic pathways, suggesting further exploration could yield new therapeutic avenues.

Several compounds share structural similarities with 3-Aminoquinoline-2-carboxylic acid. Here are a few notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Aminoquinoline-3-carboxylic acid | C10H8N2O2 | Similar structure; used in similar biological studies. |

| 3-Aminopyrazine-2-carboxylic acid | C5H5N3O2 | Different ring structure; lower molecular weight. |

| 4-Aminoquinoline-2-carboxylic acid | C10H8N2O2 | Variation at the amino position; different activity profile. |

Uniqueness of 3-Aminoquinoline-2-carboxylic Acid

The uniqueness of 3-Aminoquinoline-2-carboxylic acid lies in its specific positioning of functional groups, which enhances its reactivity and biological activity compared to similar compounds. Its ability to act as an inhibitor for protein kinases makes it particularly valuable in cancer research and drug development.

Molecular Geometry and Bonding Patterns

3-Aminoquinoline-2-carboxylic acid represents a heterocyclic aromatic compound featuring a quinoline core structure with distinctive functional group substitutions . The molecular formula C₁₀H₈N₂O₂ corresponds to a molecular weight of 188.18 grams per mole, establishing it as a relatively compact organic molecule with significant structural complexity [2]. The compound exhibits a bicyclic aromatic system where the quinoline backbone provides the foundational framework for subsequent functional group attachments .

The molecular geometry of 3-aminoquinoline-2-carboxylic acid is characterized by a planar quinoline ring system with minimal deviation from planarity, typically less than 0.05 Angströms [3]. The aromatic conjugation throughout the quinoline structure maintains this geometric rigidity, ensuring optimal overlap of π-orbitals across the entire bicyclic framework [3]. The nitrogen atom at position 1 of the quinoline ring adopts sp² hybridization, contributing to the aromatic character and maintaining the planar geometry essential for conjugative stabilization [3].

The carboxylic acid group positioned at the 2-carbon exhibits coplanarity with the quinoline ring system due to favorable conjugative interactions [4] [5]. This geometric arrangement allows for extended π-conjugation between the carboxyl functionality and the aromatic system, influencing both electronic properties and molecular stability [5]. The carbon-oxygen double bond length in the carboxyl group typically ranges from 1.20 to 1.25 Angströms, while the carbon-oxygen single bond measures approximately 1.30 to 1.35 Angströms [4].

The amino group at the 3-position adopts a pyramidal geometry characteristic of sp³ hybridization at the nitrogen center [3]. This three-dimensional arrangement allows for potential hydrogen bonding interactions both intramolecularly and intermolecularly [6] [7]. The carbon-nitrogen bond connecting the amino group to the quinoline ring typically measures 1.35 to 1.37 Angströms, reflecting the partial double bond character arising from resonance interactions with the aromatic system [3].

Bond angles within the quinoline framework follow predictable aromatic patterns, with the nitrogen-carbon-carbon angle at the pyridine portion measuring approximately 117 to 118 degrees [3]. The carbon-carbon-carbon angles throughout the benzene ring portion range from 119 to 121 degrees, consistent with ideal aromatic geometry [3]. The substituted carbon atoms at positions 2 and 3 exhibit slight deviations from these ideal angles due to steric and electronic effects imposed by the functional groups [5].

| Bond Type | Typical Bond Length (Å) | Bond Character |

|---|---|---|

| N1-C2 | 1.31-1.32 | C=N double bond |

| C2-C3 | 1.41-1.42 | Aromatic C-C |

| C3-C4 | 1.37-1.38 | Aromatic C-C |

| C2-COOH | 1.48-1.50 | C-C single bond |

| C3-NH2 | 1.35-1.37 | C-N single bond |

The electronic distribution within 3-aminoquinoline-2-carboxylic acid reflects the influence of both electron-donating and electron-withdrawing substituents . The amino group functions as an electron-donating substituent through resonance, increasing electron density at specific positions within the aromatic system . Conversely, the carboxylic acid group acts as an electron-withdrawing substituent, creating a polarized electronic environment that influences both chemical reactivity and physical properties .

Crystallographic Data and Conformational Analysis

The crystallographic characterization of 3-aminoquinoline-2-carboxylic acid reveals important structural details regarding molecular packing and intermolecular interactions [8] [9]. Based on analysis of similar quinoline derivatives, the compound likely crystallizes in a monoclinic crystal system, with the P21/c space group being most probable given the structural similarities to related compounds [5] [10]. This space group accommodates the molecular geometry while allowing for efficient packing through hydrogen bonding networks [5].

Estimated crystallographic parameters suggest unit cell dimensions with a-axis ranging from 7.5 to 9.5 Angströms, b-axis from 11.5 to 13.5 Angströms, and c-axis from 9.5 to 11.5 Angströms [5] [10]. The monoclinic β angle typically falls between 95 and 105 degrees, reflecting the molecular packing requirements imposed by the hydrogen bonding capabilities of both the amino and carboxyl functional groups [5]. The calculated unit cell volume ranges from 950 to 1350 cubic Angströms, accommodating 4 to 8 molecules per unit cell depending on the specific packing arrangement [10].

| Crystal Parameter | Estimated Value | Basis for Estimation |

|---|---|---|

| Crystal System | Monoclinic | Similar quinoline derivatives |

| Space Group | P21/c | Common for organic compounds |

| Unit Cell a (Å) | 7.5-9.5 | Molecular dimensions |

| Unit Cell b (Å) | 11.5-13.5 | Hydrogen bonding patterns |

| Unit Cell c (Å) | 9.5-11.5 | Molecular packing |

| β angle (degrees) | 95-105 | Monoclinic system |

| Volume (ų) | 950-1350 | Calculated from unit cell |

The conformational analysis reveals that 3-aminoquinoline-2-carboxylic acid maintains a predominantly planar configuration with minimal conformational flexibility [3] [11]. The quinoline ring system exhibits rigid planarity due to aromatic conjugation, with torsional deviations typically less than 5 degrees from perfect planarity [11]. This conformational rigidity significantly influences the compound's physical properties and intermolecular interactions [11].

The carboxylic acid group demonstrates limited rotational freedom around the carbon-carbon bond connecting it to the quinoline ring [5]. Torsion angles typically range from 0 to 30 degrees from the quinoline plane, with the coplanar arrangement being energetically favored due to conjugative stabilization [5]. This conformational preference affects both the electronic properties and hydrogen bonding capabilities of the molecule [4].

The amino group exhibits greater conformational flexibility compared to the carboxyl functionality [12] [13]. The nitrogen center can adopt various orientations relative to the quinoline plane, with torsion angles ranging from 0 to 45 degrees [12]. This flexibility allows for optimization of intermolecular hydrogen bonding interactions in the crystalline state [7]. The pyramidal geometry at the amino nitrogen permits both syn and anti conformations relative to adjacent aromatic carbons [13].

Intramolecular hydrogen bonding represents a significant conformational influence within 3-aminoquinoline-2-carboxylic acid [6] [7]. The proximity of the amino group at position 3 to the carboxyl oxygen atoms at position 2 creates potential for intramolecular N-H···O hydrogen bonding [6]. These interactions, when present, can significantly stabilize specific conformational arrangements and influence both solution and solid-state behavior [7].

| Conformational Parameter | Typical Value/Range | Influence on Structure |

|---|---|---|

| Quinoline Ring Planarity | Deviation < 0.05 Å | Aromatic conjugation |

| Carboxyl Group Orientation | 0-30° from ring plane | Conjugative effects |

| Amino Group Orientation | 0-45° from ring plane | Hydrogen bonding |

| Intramolecular H-bonding | N-H···O possible | Conformational stability |

Comparative Structural Analysis with Related Quinoline Derivatives

The structural comparison of 3-aminoquinoline-2-carboxylic acid with related quinoline derivatives provides valuable insights into structure-property relationships within this chemical family [14] [15]. Quinoline-2-carboxylic acid, lacking the amino substituent, exhibits a molecular weight of 173.17 grams per mole and demonstrates different hydrogen bonding capabilities due to the absence of the electron-donating amino group [4] [16]. This structural difference significantly influences both solid-state packing and solution behavior [4].

The comparison with quinoline-4-carboxylic acid reveals the importance of carboxyl group positioning [17] [16]. While both compounds possess identical molecular formulas and weights (C₁₀H₇NO₂, 173.17 g/mol), the relocation of the carboxylic acid from position 2 to position 4 dramatically alters the electronic distribution and hydrogen bonding patterns [17] [16]. The 4-position carboxyl group cannot participate in the same conjugative interactions observed in the 2-position isomer [14].

7-Aminoquinoline-3-carboxylic acid provides an interesting structural comparison, sharing the same molecular formula (C₁₀H₈N₂O₂) and molecular weight (188.18 g/mol) as 3-aminoquinoline-2-carboxylic acid [18]. However, the repositioning of both functional groups creates distinctly different geometric relationships and hydrogen bonding capabilities [18]. The 7-position amino group cannot form intramolecular hydrogen bonds with the 3-position carboxyl group due to excessive spatial separation [18].

| Compound | Molecular Formula | Molecular Weight | Amino Position | Carboxyl Position |

|---|---|---|---|---|

| 3-Aminoquinoline-2-carboxylic acid | C₁₀H₈N₂O₂ | 188.18 | 3-position | 2-position |

| Quinoline-2-carboxylic acid | C₁₀H₇NO₂ | 173.17 | None | 2-position |

| Quinoline-4-carboxylic acid | C₁₀H₇NO₂ | 173.17 | None | 4-position |

| 7-Aminoquinoline-3-carboxylic acid | C₁₀H₈N₂O₂ | 188.18 | 7-position | 3-position |

The crystal packing analysis reveals significant differences among these quinoline derivatives [9] [10]. Compounds containing both amino and carboxyl functionalities exhibit enhanced hydrogen bonding networks compared to their mono-functional counterparts [6] [9]. The specific positioning of these groups determines the dimensionality and strength of the resulting hydrogen bonding patterns [7]. 3-Aminoquinoline-2-carboxylic acid benefits from optimal geometric arrangements that facilitate both intramolecular and intermolecular hydrogen bonding [6].

Electronic property comparisons demonstrate the substantial influence of functional group positioning on molecular behavior [15] [19]. The electron-donating amino group and electron-withdrawing carboxyl group create different electronic environments depending on their relative positions [15]. In 3-aminoquinoline-2-carboxylic acid, these groups occupy adjacent positions, maximizing their electronic interaction and creating a highly polarized molecular environment .

Bond length variations among quinoline derivatives reflect the influence of substituent effects on aromatic ring geometry [20] [21]. The presence of electron-donating amino groups typically results in slight elongation of adjacent carbon-carbon bonds due to increased electron density [21]. Conversely, electron-withdrawing carboxyl groups tend to contract nearby aromatic bonds through electron withdrawal effects [20] [5].

The conformational preferences of quinoline derivatives correlate strongly with their substitution patterns [11] [12]. Compounds with adjacent functional groups, such as 3-aminoquinoline-2-carboxylic acid, exhibit restricted conformational flexibility due to potential intramolecular interactions [12] [22]. This constraint often results in enhanced molecular rigidity and altered physical properties compared to derivatives with separated functional groups [11].

The synthesis of 3-aminoquinoline-2-carboxylic acid has evolved significantly, encompassing both traditional approaches rooted in classical organic chemistry and modern methodologies that leverage advanced catalytic systems and green chemistry principles. This section provides a comprehensive examination of the synthetic strategies available for accessing this important heterocyclic framework.

Traditional Synthesis Routes

Traditional synthetic approaches to 3-aminoquinoline-2-carboxylic acid have primarily relied on well-established methodologies that have been refined over decades of research. These classical routes, while sometimes requiring harsh reaction conditions, provide reliable and scalable access to the target compound through proven mechanistic pathways.

Cyclocondensation Approaches

Cyclocondensation reactions represent one of the most fundamental strategies for quinoline ring construction, offering direct access to the bicyclic framework through strategic bond formation between appropriately functionalized precursors [5] [6].

Isatoic Anhydride-Based Cyclocondensation

The cyclocondensation of isatoic anhydride derivatives with suitable β-dicarbonyl compounds has emerged as a particularly effective method for quinoline synthesis [5] [7]. This approach involves the initial formation of an enolate from ethyl acetoacetate using sodium hydroxide, followed by nucleophilic attack on the more electrophilic ester carbonyl of the isatoic anhydride [5]. The reaction proceeds through a tetrahedral intermediate that collapses with concomitant expulsion of carbon dioxide and subsequent enolization to afford a ketone intermediate [5]. Intramolecular six-membered ring cyclization then occurs via attack of the aniline nitrogen on the ketone carbonyl, followed by elimination of water to generate the quinoline framework [5].

The mechanistic pathway involves several key transformations. Initially, sodium hydroxide generates the enolate of ethyl acetoacetate, producing water that serves as a proton transfer agent [5]. The resulting sodium enolate regioselectively attacks the more electrophilic ester carbonyl of the isatoic anhydride, forming a tetrahedral intermediate. Subsequent collapse of this intermediate regenerates the ketone with concomitant carbon dioxide expulsion and enolization [5]. The critical cyclization step involves intramolecular attack of the aniline nitrogen on the ketone carbonyl via a 6-exo-trig cyclization process, followed by proton transfer to the aminal oxygen and final elimination of the hydroxy group to afford the aromatic quinoline system [5].

This methodology demonstrates excellent scalability, with yields ranging from 47% to 97% depending on substrate substitution patterns [5]. The reaction tolerates various substituents on the aromatic ring, though electronic effects can significantly influence both reaction rates and product yields. Electron-donating groups generally facilitate the cyclization process, while strongly electron-withdrawing substituents may require modified reaction conditions [5].

Conrad-Limpach-Type Cyclocondensation

The Conrad-Limpach synthesis provides an alternative cyclocondensation approach involving the reaction of anilines with β-keto esters under thermal conditions [8]. This classical method proceeds through initial condensation of the aniline with the β-keto ester to form an enamine intermediate, which subsequently undergoes thermal cyclization to generate the quinoline framework [8]. The reaction typically requires elevated temperatures and acidic conditions to promote the cyclization step and subsequent dehydration [8].

The process begins with nucleophilic attack of the aniline on the ketone carbonyl of the β-keto ester, forming a hemiaminal intermediate [8]. Under acidic conditions, this intermediate eliminates water to generate an enamine, which exists in equilibrium with its tautomeric imine form [8]. Thermal activation promotes intramolecular cyclization through attack of the aromatic ring on the electrophilic carbon of the enamine system, followed by elimination of the ester group to afford the quinoline product [8].

Combes Quinoline Synthesis Applications

The Combes synthesis represents another important cyclocondensation approach, particularly valuable for accessing 2,4-substituted quinoline derivatives [9]. This method involves the condensation of anilines with β-diketones under acidic conditions, typically using concentrated sulfuric acid as both catalyst and dehydrating agent [9]. The reaction proceeds through initial Schiff base formation between the aniline and one of the ketone carbonyls, followed by intramolecular cyclization involving the second carbonyl group [9].

The mechanism involves protonation of one carbonyl oxygen in the β-diketone, which then undergoes nucleophilic addition with the aniline [9]. An intramolecular proton transfer is followed by an elimination mechanism that causes water departure [9]. Deprotonation at the nitrogen atom generates a Schiff base intermediate, which tautomerizes to form an enamine [9]. The rate-determining step involves annulation of the molecule through intramolecular cyclization, followed by protonation and subsequent dehydration to yield the substituted quinoline product [9].

Functional Group Interconversion Strategies

Functional group interconversion strategies provide complementary approaches to cyclocondensation methods, often allowing for the modification of pre-existing quinoline frameworks or the strategic transformation of readily available starting materials [10] .

Ester Hydrolysis and Amidation Sequences

One of the most commonly employed functional group interconversion strategies involves the systematic transformation of quinoline ester precursors to the desired carboxylic acid functionality [12] . This approach typically begins with the synthesis of quinoline-2-carboxylate derivatives through established methodologies, followed by selective hydrolysis under basic conditions [12].

The hydrolysis process generally employs lithium hydroxide or sodium hydroxide in aqueous tetrahydrofuran or methanol systems [13] [12]. The reaction proceeds through nucleophilic attack of hydroxide on the ester carbonyl, forming a tetrahedral intermediate that collapses to release the alcohol and generate the carboxylate anion [12]. Subsequent acidic workup protonates the carboxylate to afford the free carboxylic acid [12].

For quinoline systems bearing the carboxylic acid at the 2-position, the proximity of the nitrogen atom can significantly influence the reactivity profile . The electron-withdrawing effect of the pyridine nitrogen increases the electrophilicity of the adjacent carbonyl carbon, generally facilitating hydrolysis reactions . However, this same effect can also lead to potential side reactions, particularly under strongly basic conditions where decarboxylation may compete with the desired hydrolysis .

Oxidative Transformation of Aldehyde Precursors

Another important functional group interconversion strategy involves the oxidation of quinoline-2-carbaldehyde derivatives to the corresponding carboxylic acids [14]. This approach is particularly valuable when aldehyde precursors are more readily accessible than the corresponding carboxylic acid derivatives [14].

The oxidation process typically employs mild oxidizing agents to prevent over-oxidation or damage to the quinoline ring system [14]. Common reagents include potassium permanganate under carefully controlled conditions, chromium trioxide in acidic media, or more modern alternatives such as sodium chlorite with hydrogen peroxide [14]. The reaction proceeds through initial formation of a hydrate at the aldehyde carbonyl, followed by oxidation of the geminal diol intermediate to generate the carboxylic acid product [14].

The Vilsmeier-Haack reaction represents a particularly useful method for accessing quinoline-3-carbaldehyde precursors, which can subsequently be oxidized to the desired carboxylic acid [14]. This approach involves treatment of acetanilides with the Vilsmeier-Haack reagent (dimethylformamide and phosphorus oxychloride) to generate the aldehyde functionality at the 3-position, followed by oxidation of the carbaldehyde to the carboxylic acid and subsequent coupling with various anilines [14].

Nitrile Reduction and Cyclization

The reduction of appropriately substituted nitrile-containing precursors provides another valuable functional group interconversion strategy [3] [4]. This approach is particularly relevant for accessing 3-aminoquinoline-2-carboxylic acid derivatives through reductive cyclization of nitrocyano olefins [3] [4].

The process typically involves treatment of 2-nitrobenzonitrile derivatives with reducing agents such as titanium tetrachloride and zinc [3] [4]. The reaction proceeds through initial reduction of the nitro group to a nitroso intermediate, followed by further reduction to the corresponding amine [3]. Simultaneously, the nitrile group undergoes partial reduction to form an imine intermediate, which can then participate in intramolecular cyclization with the newly formed amine [3].

The mechanism involves coordination of both the nitro and nitrile groups to the low-valent titanium species, facilitating their simultaneous reduction [3]. The nitro group is reduced through a series of two-electron transfer processes, while the nitrile undergoes partial reduction to an electrophilic imine intermediate [3]. Intramolecular nucleophilic attack of the amine on the imine carbon results in cyclization to form the quinoline ring system [3].

Novel Catalytic Methods

The development of novel catalytic methodologies has revolutionized quinoline synthesis, offering improved efficiency, selectivity, and environmental compatibility compared to traditional approaches. These modern methods leverage the unique properties of transition metal catalysts and innovative reaction design to access complex quinoline frameworks under mild conditions.

Transition Metal-Mediated Syntheses

Transition metal catalysis has emerged as a powerful tool for quinoline synthesis, enabling transformations that would be difficult or impossible using traditional approaches [15] [16] [17].

Palladium-Catalyzed Approaches

Palladium catalysis has proven particularly effective for quinoline synthesis through various mechanistic pathways, including dehydrogenative coupling, cascade cyclization, and cross-coupling strategies [15] [16] [18].

The palladium-catalyzed dehydrogenative coupling approach represents a significant advancement in quinoline synthesis methodology [16] [19]. This strategy enables the direct construction of quinoline scaffolds through intramolecular carbon-hydrogen alkenylation reactions, providing an atom-economical procedure that avoids the need for pre-activated reaction partners [16] [19]. The methodology allows for the selective formation of either quinolines or 1,2-dihydroquinolines depending on the specific reaction conditions employed [16].

The catalytic cycle typically involves initial coordination of the alkyne substrate to the palladium center, followed by intramolecular carbopalladation to form a palladacycle intermediate [16]. Subsequent β-hydride elimination and reductive elimination steps regenerate the active palladium catalyst while forming the quinoline product [16]. The reaction demonstrates excellent functional group tolerance and can accommodate various substituents on both the aromatic ring and the alkyne moiety [16].

Palladium-catalyzed cascade reactions have also proven highly effective for quinoline synthesis [15]. These approaches typically involve the initial formation of an aryl-palladium species through oxidative addition, followed by sequential bond-forming processes that construct the quinoline framework [15]. For example, the cascade reaction of ortho-aminocinnamonitriles with arylhydrazines proceeds through denitrogenative addition followed by intramolecular cyclization to afford 2-arylquinolines in moderate to good yields [15].

Copper-Catalyzed Methodologies

Copper catalysis has emerged as a valuable and cost-effective alternative to palladium-based systems for quinoline synthesis [20] [17] [21]. Copper catalysts offer several advantages, including lower cost, reduced toxicity, and unique reactivity patterns that complement palladium-based approaches [20] [17].

The copper-catalyzed tandem synthesis of quinoline-2-carboxylates represents a particularly efficient approach [20] [17]. This methodology involves sequential intermolecular addition of alkynes onto imines followed by intramolecular ring closure through arylation [20]. The efficiency of this system allows reactions to be carried out at room temperature, making it an attractive option for large-scale synthesis [20].

The mechanism involves initial coordination of the alkyne to the copper center, followed by nucleophilic addition to the imine substrate [20]. The resulting propargylamine intermediate then undergoes intramolecular cyclization through copper-mediated arylation to form the quinoline framework [20]. The reaction demonstrates excellent functional group tolerance and can accommodate various electronic and steric modifications on both the alkyne and imine components [20].

Copper-catalyzed carbon-nitrogen cleavage represents another innovative approach to quinoline synthesis [21]. This methodology involves the reaction of ketones with 2-aminobenzylamines, where copper catalysis facilitates carbon-nitrogen bond cleavage followed by condensation to deliver quinolines in moderate to high yields [21]. The use of air as the sole oxidant makes this transformation particularly attractive from an environmental perspective [21].

Iron and Other Base Metal Catalysts

The development of iron-catalyzed quinoline synthesis has attracted significant attention due to iron's abundance, low cost, and reduced environmental impact compared to precious metal catalysts [22]. Iron catalysis offers unique reactivity patterns and can often provide complementary selectivity to palladium and copper-based systems [22].

Iron-catalyzed synthesis of 2,4-disubstituted quinolines proceeds through intermolecular [4+2] cyclization reactions directed by carbon-hydrogen activation [22]. The reaction demonstrates good functional group tolerance and can accommodate various substituent patterns on the starting materials [22]. The process typically involves initial coordination of the substrate to the iron center, followed by cyclization and subsequent oxidation to afford the aromatic quinoline product [22].

Cobalt catalysis has also been developed for quinoline synthesis, particularly for the formation of quinoline N-oxides through annulation of arylnitrones and alkynes [23]. This approach represents the first example of cobalt-catalyzed [4+2] cyclization of nitrones with alkynes, achieved through nitrone-assisted dual carbon-hydrogen cleavage under relatively mild conditions [23].

Green Chemistry Approaches

The development of environmentally sustainable quinoline synthesis methods has become increasingly important as the chemical industry moves toward greener practices [24] [25] [26]. These approaches focus on minimizing waste generation, reducing energy consumption, and eliminating hazardous reagents while maintaining high efficiency and selectivity.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful green chemistry tool for quinoline preparation, offering dramatic reductions in reaction times while often improving yields compared to conventional heating methods [27] [28] [29].

The microwave-assisted Friedländer quinoline synthesis exemplifies the advantages of this approach [27] [28]. Using neat acetic acid as both solvent and acid catalyst with microwave irradiation at 160°C, quinoline synthesis can be achieved in just 5 minutes with excellent yields [27]. This represents a significant improvement over conventional methods that require several days and often proceed in very poor yields [27].

The enhanced reactivity under microwave conditions is attributed to several factors, including rapid and uniform heating, improved mass transfer, and potential non-thermal microwave effects [28] [29]. The method demonstrates excellent functional group tolerance and can accommodate diverse ketone partners, illustrating broad applicability [27].

Microwave-assisted synthesis has also been successfully applied to the preparation of more complex quinoline derivatives [29] [30]. For example, the synthesis of phenothiazine and quinoline derivatives using dynamic microwave power systems demonstrates significant advantages in terms of reaction times and, in some cases, improved yields compared to conventional methods [29].

Solvent-Free and Aqueous Protocols

The development of solvent-free and aqueous synthesis protocols represents another important advance in green quinoline chemistry [31] [32] [26]. These approaches eliminate the need for organic solvents, reducing both environmental impact and operational costs [31].

Solvent-free quinoline synthesis has been achieved through neat reactions using solid supports or catalyst-free thermal activation [31] [32]. These methods often proceed under mild conditions and demonstrate excellent atom economy [31]. For example, the synthesis of substituted quinolines from imines and styrene can be accomplished under solvent-free and catalyst-free conditions, providing a green protocol that avoids environmentally destructive organic solvents [31].

Aqueous synthesis protocols offer additional environmental advantages through the use of water as a benign reaction medium [26]. These approaches often employ water-soluble catalysts or rely on surfactant-mediated reactions to achieve high efficiency in aqueous environments [26]. The use of aqueous ethanol as a reaction medium has proven particularly effective for microwave-assisted multicomponent protocols [33].

Nanocatalyst Applications

The application of nanocatalysts in quinoline synthesis represents a cutting-edge approach that combines high catalytic activity with environmental sustainability [24] [34]. Nanocatalysts offer several advantages, including high surface-to-volume ratios, tunable electronic properties, and potential for easy recovery and reuse [24].

Iron oxide nanoparticles have proven particularly effective for quinoline synthesis [24] [34]. For example, Fe₃O₄ nanoparticles supported on various substrates can catalyze the formation of quinoline derivatives with excellent yields and short reaction times [24]. The magnetic properties of these catalysts enable easy recovery and reuse, making them highly attractive for sustainable synthesis [24].

Zinc oxide nanoparticles have also been successfully employed for quinoline synthesis under solvent-free conditions [34]. The Lewis acid sites present on ZnO nanoparticles can activate carbonyl groups for imine formation, while Lewis base sites facilitate deprotonation of activated methylene groups [34]. This dual functionality makes ZnO nanoparticles particularly effective for Friedländer-type syntheses [34].

The development of green nanocatalyst synthesis methods has further enhanced the environmental credentials of these approaches [24]. For example, the biosynthesis of nickel nanoparticles using plant extracts provides an environmentally friendly route to active catalysts for quinoline synthesis [24].

Electrochemical and Photochemical Methods

Electrochemical synthesis has emerged as a highly promising green chemistry approach for quinoline preparation [35] [36]. These methods offer excellent atom economy and eliminate the need for stoichiometric chemical oxidants or reductants [35].

The electrochemically assisted Friedländer reaction represents a significant advancement in sustainable quinoline synthesis [35]. This reagent-free method operates under mild conditions using constant-current electrolysis and achieves high conversion rates with excellent atom economy [35]. Various substituted quinolines can be successfully synthesized in good to excellent yields using this approach [35].

Photochemical methods have also been developed for eco-sustainable quinoline synthesis [36]. Visible light-induced protocols offer metal-free alternatives that operate under mild conditions while maintaining high efficiency [36]. These approaches often employ photocatalysts that can be easily recovered and reused, further enhancing their environmental credentials [36].

The integration of these green chemistry approaches with traditional synthetic methods provides a comprehensive toolkit for sustainable quinoline synthesis. The choice of specific methodology depends on factors such as substrate scope, required yield, scalability, and specific environmental constraints. As the field continues to evolve, the development of increasingly efficient and environmentally benign methods remains a key priority for synthetic organic chemists working in this area.